N-cycloheptylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cycloheptylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLBBQAAYSJEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611318 | |

| Record name | N-Cycloheptylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82017-41-2 | |

| Record name | N-Cycloheptylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-cycloheptylglycine

Introduction

N-cycloheptylglycine, with the CAS number 82017-41-2, is a non-standard amino acid characterized by a cycloheptyl moiety attached to the nitrogen atom of a glycine backbone. This unique structural feature imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The cycloheptyl group, a seven-membered carbocyclic ring, introduces a degree of lipophilicity and conformational rigidity that can influence molecular interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure. This compound's structure dictates its physical and chemical behaviors.

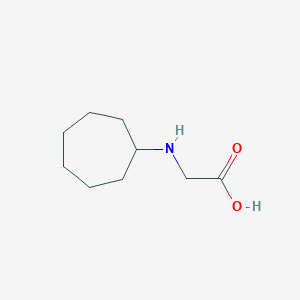

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(cycloheptylamino)acetic acid | [1] |

| CAS Number | 82017-41-2 | [1] |

| Molecular Formula | C9H17NO2 | [1] |

| SMILES | C1CCCC(CC1)NCC(=O)O | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For this compound, many of these properties are currently available as computed values, which provide useful estimates for initial experimental design.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Weight | 171.24 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | -0.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Rotatable Bonds | 3 | |

| Physical State | Solid |

It is imperative for drug development professionals to understand that while computed values are valuable for preliminary assessments, experimentally determined data is the gold standard for accurate modeling and decision-making.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, field-proven methodologies for the experimental determination of key physicochemical properties of this compound and its analogs. These protocols are adapted from established methods for N-substituted amino acids.[2][3]

Synthesis of this compound: A Green Chemistry Approach

A sustainable and efficient synthesis is the first step in characterizing a novel compound. The following protocol is adapted from a green synthesis procedure for N-substituted glycine derivatives.[3]

Caption: General workflow for the green synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetic acid (1 equivalent) in a minimal amount of cold deionized water.

-

Addition of Amine: Place the flask in an ice bath to maintain a temperature of 0-5 °C. Add a solution of cycloheptylamine (2.2 equivalents) in cold deionized water dropwise to the stirred chloroacetic acid solution.

-

Reaction: Allow the mixture to stir continuously in the ice bath for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After 24 hours, remove the water using a rotary evaporator until a white precipitate is formed.

-

Purification of the Salt: Wash the resulting chloride salt of this compound several times with cold, extra pure acetone to remove any unreacted starting materials.

-

Isolation of the Free Amino Acid: The final product is obtained by acidifying the salt with 1 M HCl to a pH of 2, followed by slow evaporation at room temperature.

-

Recrystallization: Further purify the this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).

Determination of Melting Point

The melting point is a crucial indicator of purity. Protocol:

-

A small, dry sample of purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. For a pure compound, this range should be narrow (typically < 2 °C).

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for formulation and biological testing. Protocol:

-

Add a known excess amount of this compound to a fixed volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Carefully remove a known volume of the supernatant and evaporate the solvent to dryness.

-

The weight of the remaining residue represents the amount of this compound dissolved in that volume of solvent, from which the solubility can be calculated (e.g., in mg/mL or mol/L).[3]

Lipophilicity (LogP) Determination

The partition coefficient (LogP) between n-octanol and water is a key parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile. Protocol (Shake-Flask Method):

-

Prepare a stock solution of this compound in either n-octanol or water.

-

In a separatory funnel, mix equal volumes of n-octanol and water and shake vigorously to pre-saturate each phase with the other. Allow the layers to separate.

-

Add a known amount of the this compound stock solution to a mixture of the pre-saturated n-octanol and water.

-

Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the analyte between the two phases.

-

Allow the layers to fully separate.

-

Carefully sample each phase and determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding. Protocol (Potentiometric Titration):

-

Dissolve a precise amount of this compound in a known volume of deionized water.

-

Place a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

-

Record the initial pH of the amino acid solution.

-

Incrementally add the strong base from the burette, recording the pH after each addition.

-

Plot the pH of the solution as a function of the volume of base added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve, representing the dissociation of the carboxylic acid group and the deprotonation of the ammonium group.

Spectroscopic and Analytical Characterization

For unambiguous identification and quality control, a combination of spectroscopic and analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the cycloheptyl ring to the glycine backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact molecular weight of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid (C=O and O-H stretches) and the secondary amine (N-H stretch).

Potential Applications in Drug Discovery

The incorporation of a cycloheptyl group into the glycine scaffold can offer several advantages in drug design:

-

Increased Lipophilicity: The cycloheptyl group increases the lipophilicity compared to smaller alkyl substituents, which can enhance membrane permeability and access to intracellular targets.

-

Conformational Constraint: The seven-membered ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target.

-

Metabolic Stability: The cyclic structure may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.

These properties make this compound and similar structures attractive building blocks for the synthesis of novel peptides, peptidomimetics, and small molecule inhibitors targeting a range of therapeutic areas.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[4][5][6][7] General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing building block for medicinal chemistry, offering a unique combination of a flexible amino acid backbone with a moderately lipophilic and conformationally constrained cycloalkyl side chain. While experimentally determined physicochemical data for this specific molecule is not widely available in the public domain, the computational data provides a solid foundation for initial research endeavors. The experimental protocols detailed in this guide offer a clear pathway for researchers to thoroughly characterize this compound and unlock its full potential in the development of novel therapeutics. As with all scientific pursuits, a rigorous, data-driven approach is paramount to success.

References

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. MDPI. [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. [Link]

-

This compound. PubChem. [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. [Link]

-

Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

-

Material Safety Data Sheet. ScienceLab.com. [Link]

Sources

- 1. This compound | C9H17NO2 | CID 21197386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. fishersci.com [fishersci.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. fishersci.com [fishersci.com]

The Synthetic Journey of N-cycloheptylglycine: A Guide for the Modern Researcher

Introduction: The Role of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can overcome the limitations of traditional therapeutics is paramount. Beyond the canonical 20 proteinogenic amino acids, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) offers a rich toolkit for the design of next-generation pharmaceuticals.[1][2][3] NPAAs are instrumental in developing peptides and small molecules with enhanced metabolic stability, improved oral bioavailability, and unique conformational properties that can lead to higher target affinity and selectivity.

This guide focuses on a specific and valuable NPAA: N-cycloheptylglycine . This molecule, featuring a seven-membered carbocyclic ring appended to the simplest amino acid, glycine, serves as a critical building block for introducing lipophilicity and conformational constraint into drug candidates. We will explore its synthesis through a detailed examination of the most prevalent and efficient chemical strategies, provide actionable experimental protocols, and discuss its applications in the broader context of drug development.

Core Synthetic Strategy: Reductive Amination

While the initial discovery of this compound is not marked by a singular, seminal publication, its synthesis falls under well-established organic chemistry principles. The most direct and widely employed method for synthesizing this compound and its analogs is reductive amination .[4][5][6] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[4][6]

The elegance of this approach lies in its efficiency and control, largely preventing the over-alkylation often seen in direct SN2 reactions with alkyl halides.[6] For this compound, two primary variations of this strategy exist:

-

Route A: Reaction of cycloheptanone with a glycine derivative.

-

Route B: Reaction of cycloheptylamine with a glyoxylic acid derivative.

Both routes converge on the same target molecule and are highly effective. The choice between them often depends on the starting material availability and the desired scale of the reaction.

Mechanism of Action: The Iminium Ion Pathway

The reductive amination process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (or its protonated form, the iminium ion). A carefully chosen reducing agent, present in the same reaction vessel, then selectively reduces the C=N double bond to afford the final secondary amine product.

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.[4] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this purpose.[4][7]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of cycloheptanone and a glycine ester.

Caption: Reductive Amination Workflow for this compound Synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of this compound. These are generalized procedures and may require optimization based on laboratory conditions and scale.

Protocol 1: From Cycloheptanone and Glycine Ethyl Ester

Objective: To synthesize this compound ethyl ester, followed by hydrolysis.

Step 1: Imine Formation and In Situ Reduction

-

To a solution of glycine ethyl ester hydrochloride (1.0 eq) and cycloheptanone (1.1 eq) in methanol (MeOH, 0.5 M), add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Add acetic acid (catalytic amount, ~0.1 eq) to maintain a slightly acidic pH (4-5), which is optimal for imine formation.[4]

-

Stir the mixture at room temperature for 1 hour.

-

In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in MeOH.

-

Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

Step 2: Workup and Purification of the Ester

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and basify with 1 M sodium hydroxide (NaOH) to a pH of ~9-10.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound ethyl ester.

-

Purify the crude product by flash column chromatography if necessary.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

-

Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

-

Acidify the reaction mixture to pH ~5-6 with 1 M HCl. The product may precipitate.

-

Extract the product with a suitable organic solvent or collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield pure this compound.

Data Summary and Comparison

The choice of reagents can significantly impact reaction outcomes. The following table summarizes key parameters for common reductive amination conditions.

| Parameter | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Typical Substrates | Aldehydes, Ketones | Aldehydes, Ketones |

| Toxicity Profile | High (releases HCN in strong acid) | Moderate |

| pH Optimum | Mildly Acidic (pH 4-6) | Non-aqueous or aprotic solvents |

| Reaction Rate | Moderate to Fast | Generally Faster |

| Handling | Requires careful quenching | Less hazardous workup |

| Causality | Selectively reduces iminium ions over carbonyls due to its milder nature. The cyano group is electron-withdrawing, moderating the hydride's reactivity.[8] | The acetate groups are sterically bulky and electron-withdrawing, providing high selectivity for iminium ions. It is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). |

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the cycloheptyl ring protons, the α-protons of the glycine backbone, and the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight of the compound ([M+H]⁺ or [M-H]⁻).

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond, C=O of the carboxylic acid, and C-H bonds.

Applications in Drug Design and Development

The incorporation of this compound into a peptide or small molecule therapeutic can impart several desirable properties:

-

Increased Lipophilicity: The large, non-polar cycloheptyl group enhances the molecule's ability to cross biological membranes, potentially improving oral bioavailability.

-

Proteolytic Resistance: The bulky N-substituent can sterically hinder the approach of proteases, increasing the in vivo half-life of peptide-based drugs.

-

Conformational Rigidity: The cycloheptyl group restricts bond rotation, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for the intended biological target. Macrocyclic drugs, which often incorporate such rigidifying elements, are a growing area of interest for tackling challenging disease targets.[9][10]

Conclusion

This compound is a valuable, synthetically accessible building block for medicinal chemists. Its preparation via reductive amination is a robust and scalable method that offers excellent control and yields. By understanding the underlying mechanism and the nuances of the experimental protocol, researchers can reliably produce this compound and leverage its unique properties to design innovative therapeutics with improved pharmacological profiles. The continued exploration of NPAAs like this compound will undoubtedly fuel the discovery of the next generation of medicines.

References

-

Davis, J. T. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

-

Fowden, L. (1973). Non-protein amino acids: a review of the biosynthesis and taxonomic significance. Aberystwyth University. [Link]

-

Rosenthal, G. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link]

-

Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry. [Link]

-

Velíšek, J., Kubec, R., & Cejpek, K. (2006). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids – a review. Czech Journal of Food Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Division. (n.d.). Reductive Amination. Royal Society of Chemistry. [Link]

-

Norris, J. (2018). Reductive Amination. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Cooke, A. M., Bennett, J. A., & McDaid, E. (2002). A Facile Synthesis of N-Benzylallylglycine. Tetrahedron Letters. [Link]

-

Zhang, J., & Ma, P. X. (2014). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews. [Link]

-

Clevaforce. (2022). Applications of Macrocycles in Drug Discovery. YouTube. [Link]

-

Drug Hunter. (2024). Advancing Macrocycles in Drug Discovery. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.aber.ac.uk [research.aber.ac.uk]

- 3. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

N-Cycloheptylglycine: A Technical Guide for Application in Peptide-Based Drug Discovery

Abstract

Non-proteinogenic amino acids are critical tools in modern drug discovery, offering a means to transcend the limitations of native peptide therapeutics. Among these, N-substituted amino acids provide a powerful modality for modulating the physicochemical and pharmacological properties of peptides. This technical guide provides an in-depth exploration of N-cycloheptylglycine, a non-proteinogenic amino acid characterized by a bulky, lipophilic cycloheptyl group appended to the alpha-amino nitrogen of glycine. We will detail its synthesis, physicochemical properties, and incorporation into peptide sequences, providing field-proven insights and detailed experimental protocols for researchers in drug development.

Introduction: The Rationale for N-Alkylated Amino Acids in Peptidomimetics

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low cell permeability. N-alkylation of amino acids is a key strategy to overcome these hurdles. The substitution of the amide proton with an alkyl group imparts several advantageous properties:

-

Enhanced Proteolytic Resistance: The N-alkyl group sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the peptide.

-

Improved Membrane Permeability: The increased lipophilicity and disruption of intramolecular hydrogen bonding networks can favor passive diffusion across cell membranes.

-

Conformational Control: The steric bulk of the N-alkyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor affinity.

This compound, with its large, flexible seven-membered ring, offers a unique combination of steric bulk and lipophilicity, making it an attractive building block for the design of novel peptidomimetics.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is reductive amination .[1][2] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of glyoxylic acid (1.0 eq) in methanol (0.5 M), add cycloheptylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes.[3]

-

Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the carboxylic acid.[4]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted cycloheptylamine.

-

Purify the crude this compound by ion-exchange chromatography.

-

Physicochemical Properties of this compound

The introduction of the cycloheptyl group significantly alters the properties of the parent glycine amino acid.

| Property | Value | Source/Justification |

| Molecular Formula | C9H17NO2 | PubChem |

| Molecular Weight | 171.24 g/mol | PubChem |

| Appearance | White to off-white solid | Predicted based on similar amino acids |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The cycloheptyl group increases hydrophobicity.[5] |

| Chirality | Achiral | Glycine backbone |

Incorporation of this compound into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-substituted amino acids like this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) requires modifications to standard protocols due to the increased steric hindrance of the secondary amine.[6][7]

SPPS Workflow for this compound Incorporation:

Caption: SPPS cycle for incorporating Fmoc-N-cycloheptylglycine.

Detailed Experimental Protocol: SPPS Coupling

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[7]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.[7] Repeat this step.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate a solution of Fmoc-N-cycloheptylglycine-OH (3 eq), a coupling reagent such as HATU (2.9 eq), and a base like DIPEA (6 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours.

-

Causality: The steric hindrance of the cycloheptyl group slows down the coupling kinetics, necessitating a more potent coupling reagent like HATU and a longer reaction time compared to standard amino acids.[6]

-

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of primary amines. Note that N-substituted amino acids will not give a positive Kaiser test. A chloranil test can be used as an alternative to detect secondary amines.

-

Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat: Continue with the next deprotection and coupling cycle.

Analytical Characterization

Thorough characterization of both the free amino acid and the resulting peptide is crucial for ensuring purity and structural integrity.

| Technique | Expected Results for this compound | Expected Results for Peptides Containing this compound |

| Mass Spectrometry (MS) | Accurate mass corresponding to the molecular formula (C9H17NO2).[8] | A mass shift corresponding to the incorporation of the this compound residue. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic signals for the cycloheptyl protons and the alpha-carbon protons of the glycine backbone.[9][10] | The appearance of the cycloheptyl proton signals and potential shifts in the signals of neighboring amino acid residues due to conformational changes. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating purity. | A single, sharp peak for the purified peptide. The retention time will be longer than for the corresponding peptide without this compound due to increased hydrophobicity. |

Applications in Drug Discovery

The unique properties of this compound make it a valuable tool for addressing key challenges in peptide drug development.

-

Improving Oral Bioavailability: The increased lipophilicity and proteolytic resistance imparted by the N-cycloheptyl group can enhance the potential for oral absorption of peptide drugs.

-

Enhancing Cell Penetration: The hydrophobic nature of the cycloheptyl moiety can facilitate the passive diffusion of peptides across cellular membranes, enabling access to intracellular targets.

-

Constraining Peptide Conformation: The steric bulk of the cycloheptyl group can be used to induce specific turns or secondary structures in a peptide, which can be crucial for receptor binding and biological activity.[11]

-

Modulating Receptor Selectivity: By altering the shape and flexibility of a peptide, the incorporation of this compound can fine-tune its binding affinity and selectivity for different receptor subtypes.

Conclusion

This compound represents a powerful, yet underutilized, tool in the arsenal of the medicinal chemist. Its synthesis via reductive amination is straightforward, and its incorporation into peptides, while requiring optimized protocols, is readily achievable with modern SPPS techniques. The significant impact of the N-cycloheptyl group on the physicochemical and pharmacological properties of peptides makes it a highly attractive building block for the rational design of next-generation peptide therapeutics with improved drug-like properties. This guide provides a solid foundation for researchers to begin exploring the potential of this compound in their drug discovery programs.

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The reductive amination of aldehydes and ketones with sodium cyanoborohydride. A new, general amine synthesis. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Garcı́a-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Discovery (pp. 3-27). Humana Press, New York, NY. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21197386, this compound. Retrieved January 18, 2026 from [Link].

-

Reductive amination. (2023, November 29). In Wikipedia. [Link]

-

Solid-Phase Peptide Synthesis Using Nα-trityl-amino acids. (2008). ResearchGate. [Link]

-

van der Donk, W. A., & Nair, S. K. (2003). Structure and mechanism of N-methyltransferases. Current opinion in chemical biology, 7(5), 576-583. [Link]

-

Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vazquez-Fresno, R., ... & Wilson, M. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biochemden.com [biochemden.com]

- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of N-cycloheptylglycine in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Non-canonical amino acids represent a crucial toolkit for medicinal chemists to transcend the limitations of native peptide therapeutics and to sculpt small molecules with superior potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of N-cycloheptylglycine, a unique N-substituted glycine derivative, and delineates its potential applications as a strategic building block in medicinal chemistry. We will examine its role in engineering advanced peptidomimetics and as a key pharmacophore in small molecule design, with a specific focus on the rationale behind its use and detailed protocols for its synthesis and incorporation.

Introduction: The Rationale for this compound

This compound is a non-proteinogenic amino acid characterized by a seven-membered carbocyclic ring attached to the nitrogen atom of a glycine backbone.[1] This structure imparts a unique combination of steric bulk, lipophilicity, and conformational flexibility that medicinal chemists can strategically leverage to address common challenges in drug design.

The core advantages of incorporating the this compound scaffold stem from two key features:

-

The N-Substituted Backbone: N-alkylation of the peptide backbone eliminates the amide proton, a critical hydrogen bond donor. This modification inherently confers resistance to proteolytic degradation by preventing recognition and cleavage by common proteases.[2] This significantly enhances the metabolic stability and circulating half-life of peptide-based therapeutics.

-

The Cycloheptyl Moiety: Compared to smaller cycloalkanes or linear alkyl chains, the cycloheptyl group offers a substantial, lipophilic surface area. This allows it to effectively:

-

Serve as a hydrophobic shield: Protecting adjacent peptide bonds from enzymatic cleavage.

-

Act as a conformational constraint: Restricting the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and reduce the entropic penalty upon binding to a target.[3]

-

Engage with hydrophobic pockets: In small molecule design, the cycloheptyl ring is an excellent bioisostere for phenyl or tert-butyl groups, capable of forming favorable van der Waals interactions within deep, greasy pockets of enzyme active sites or receptor binding domains.[3][4]

-

These properties position this compound as a versatile scaffold for enhancing drug-like properties.

Synthesis of this compound and its Derivatives

The efficient synthesis of this compound is critical for its application. Several robust methods are available, with Reductive Amination being one of the most direct and scalable approaches. For library synthesis to explore structure-activity relationships (SAR), the Ugi multi-component reaction is exceptionally powerful.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from cycloheptanone and glycine ethyl ester followed by hydrolysis.

Step 1: Imine Formation and Reductive Amination

-

To a solution of glycine ethyl ester hydrochloride (1.0 eq) in methanol (MeOH), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add cycloheptanone (1.0 eq). The mixture is stirred for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the ketone, minimizing the formation of cycloheptanol as a byproduct.[5][6]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl.

-

Concentrate the mixture under reduced pressure, redissolve in ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound ethyl ester. Purify by column chromatography.

Step 2: Saponification to this compound

-

Dissolve the purified ester from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~5-6 with 1M HCl.

-

Extract the product with dichloromethane (DCM).

-

Dry the combined organic layers, concentrate under vacuum, and recrystallize to yield pure this compound. Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is required to confirm structure and purity.

Diagram: Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

Application I: Peptidomimetics for Enhanced Stability and Potency

A primary application of this compound is in the design of peptidomimetics to overcome the inherent liabilities of natural peptides, such as poor metabolic stability and low cell permeability.

Case Study: Design of a Hypothetical Serine Protease Inhibitor

Trypsin-like serine proteases are validated drug targets involved in pathologies ranging from coagulation disorders to cancer metastasis. Many inhibitors are peptide-based, mimicking the natural substrate. Incorporating this compound at a non-critical recognition site (e.g., P2 or P3 position) can confer significant advantages.

Rationale:

-

Proteolytic Resistance: The N-cycloheptyl group sterically hinders the approach of proteases, preventing cleavage of the peptide backbone and increasing the inhibitor's duration of action. Research on N-alkyl glycine analogs has validated their utility in creating potent and irreversible serine protease inhibitors.[7][8]

-

Conformational Locking: The bulky group can restrict the peptide's flexibility, pre-organizing it into the optimal conformation for binding to the enzyme's active site. This reduces the entropic cost of binding, potentially increasing affinity (lower Kᵢ).

-

Increased Lipophilicity: The cycloheptyl moiety increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes and reach intracellular targets.

Experimental Workflow: Peptide Synthesis and Evaluation

Caption: Workflow for developing a peptidomimetic inhibitor using this compound.

Application II: Small Molecule Design - Occupying Hydrophobic Pockets

In small molecule drug design, the cycloheptyl group of this compound can serve as a key hydrophobic pharmacophore. Its three-dimensional, space-filling nature makes it superior to a flat phenyl ring in some contexts, as it can create more contact points within a binding pocket.[3][9] The cycloheptyl ring is considered an optimal size for such interactions in certain scaffolds, as demonstrated in the development of synthetic cannabinoids.[4]

Pharmacophore Hypothesis and Library Design

Consider a target protein with a known hydrophobic pocket adjacent to a region that requires a hydrogen bond donor/acceptor. A pharmacophore model could be designed where:

-

Feature 1 (Hydrophobic, HY): The cycloheptyl ring.

-

Feature 2 (H-bond Acceptor, HBA): The carboxylate oxygen.

-

Feature 3 (H-bond Donor, HBD): The secondary amine proton.

This simple three-point pharmacophore can be used as a query to design a focused library of compounds. The Ugi four-component reaction is an ideal platform for this, allowing for rapid diversification around the core this compound scaffold.[10]

Ugi Reaction for Library Synthesis: Cycloheptylamine + Glyoxylic Acid + an Isocyanide (R¹-NC) + an Aldehyde/Ketone (R²R³-C=O) → Diverse library of this compound derivatives.

This one-pot reaction allows for the systematic variation of R¹, R², and R³ to rapidly explore the SAR around the core scaffold and optimize binding affinity and ADME properties.

Diagram: Small Molecule Screening Cascade

Caption: Screening cascade for small molecules based on the this compound scaffold.

Comparative Physicochemical Properties

To contextualize the utility of this compound, its properties can be compared with other bulky, non-canonical amino acids used in medicinal chemistry.

| Compound | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors |

| This compound | 171.24[1] | -0.4[1] | 2 | 2 |

| N-cyclohexylglycine | 157.21 | -0.1 | 2 | 2 |

| tert-Leucine | 131.17 | -1.6 | 2 | 2 |

| Glycine | 75.07 | -3.2 | 2 | 2 |

Data sourced from PubChem.

The table highlights that this compound provides a significant increase in size and a shift towards lipophilicity compared to glycine, while maintaining the core amino acid functionality. Its lipophilicity is comparable to N-cyclohexylglycine but offers a larger, more flexible carbocyclic ring.

Conclusion and Future Directions

This compound is a valuable, yet under-explored, building block for medicinal chemistry. Its unique structural features—a protease-resistant N-substituted backbone combined with a large, lipophilic cycloheptyl group—provide a powerful handle to modulate the key pharmacological properties of both peptides and small molecules. The strategic incorporation of this scaffold can enhance metabolic stability, control conformation, and facilitate binding to hydrophobic targets. With robust and scalable synthetic routes available, this compound is poised for broader application in the development of next-generation therapeutics. Future work should focus on the systematic exploration of this compound-containing libraries against diverse target classes to fully unlock its potential in drug discovery.

References

- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.

- Grokipedia. (n.d.). Cycloheptyl CP 55,940.

- ResearchGate. (n.d.). Postulated mechanism of serine protease inhibition by N-alkyl glycine inhibitors.

- Royal Society of Chemistry. (n.d.). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry.

- ACS Omega. (2023, August 8).

- PubMed. (n.d.). A two-step, one-pot synthesis of diverse N-pyruvoyl amino acid derivatives using the Ugi reaction.

- PubMed Central (PMC). (n.d.). Stacking with No Planarity?.

- PubMed Central (PMC). (n.d.). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity.

- PubMed Central (PMC). (2022, September 28). Novel inhibitors and activity-based probes targeting serine proteases.

- ACS Publications. (2009, March 12). Efficient Synthesis Of Arrays Of Amino Acid Derived Ugi Products With Subsequent Amidation.

- PubMed. (n.d.). Synthesis and kinetic evaluation of S- and N-substituted cysteinylglycines as inhibitors of glyoxalase I.

- ACS Publications. (2022, June 27). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.

- PubMed. (n.d.). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists.

- The Royal Society of Chemistry. (n.d.). Ugi Four-Component Polymerization of Amino Acid Derivatives: A Combinatorial Tool for the Design of Polypeptoids.

- PubChem. (n.d.). This compound.

- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine.

- PubMed Central (PMC). (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- PubMed Central (PMC). (n.d.). Structure Based Design, Synthesis, Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Novel Cyclophilin D Inhibitors.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- PubMed. (2014, March 24). Structure based design, synthesis, pharmacophore modeling, virtual screening, and molecular docking studies for identification of novel cyclophilin D inhibitors.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- ResearchGate. (n.d.). Strecker synthesis of glycine A simplified view of the reaction steps....

- Coconote. (2025, April 22). Understanding Strecker Synthesis of Amino Acids.

- PubMed. (n.d.). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents.

- Asian Journal of Pharmaceutics. (2025, March 20). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health.

- Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

- YouTube. (2025, September 10). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing.

- Drug Hunter. (n.d.). Patents.

- NIH. (2021, August 19). When Cyclodextrins Met Data Science: Unveiling Their Pharmaceutical Applications through Network Science and Text-Mining.

- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.

- ResearchGate. (n.d.). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functional-izations | Request PDF.

- (n.d.). pharmacophore-modeling-studies-on-2-arylidene-4-substituted-aryl-but-3-en-4-olides.pdf.

- International Journal of Medical Sciences. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.

- (2017, January 20).

- Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp 2 Zr(H)Cl (Schwartz's Reagent).

- (n.d.). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF.

- (2024, December 19). International Drug Repurposing Patent Landscaping, Part 2: The Early Months of Covid-19.

- PubMed Central (PMC). (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells.

Sources

- 1. EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents [patents.google.com]

- 2. US7589170B1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]

- 3. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]

- 4. US10745444B2 - Cyclopeptide, pharmaceutical or cosmetic composition comprising the same and method for preparing the same - Google Patents [patents.google.com]

- 5. US6028237A - Synthesis of cyclopropylacetylene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN100418951C - Cyclic amine derivatives and their use as medicines - Google Patents [patents.google.com]

- 8. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Endocyclic Cycloalkyne Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patenting computer-designed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-cycloheptylglycine: A Technical Guide

Introduction

Molecular Structure

The molecular structure of N-cycloheptylglycine is fundamental to understanding its spectroscopic properties. The molecule consists of a glycine backbone N-substituted with a cycloheptyl ring.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the glycine and cycloheptyl moieties. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~9.0 - 11.0 | Broad Singlet | COOH |

| ~3.5 - 4.0 | Singlet | N-CH₂ -COOH |

| ~2.8 - 3.2 | Multiplet | N-CH -(CH₂)₆ |

| ~1.3 - 1.8 | Multiplet | Cycloheptyl CH₂ |

-

Expertise & Experience: The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration. The methylene protons of the glycine backbone are adjacent to the nitrogen and the carbonyl group, leading to a downfield shift, and are expected to appear as a singlet.[2] The methine proton on the cycloheptyl ring directly attached to the nitrogen will be the most downfield of the cycloheptyl protons due to the deshielding effect of the nitrogen. The remaining methylene protons of the cycloheptyl ring will appear as a complex multiplet in the aliphatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~170 - 175 | C =O |

| ~55 - 60 | N-C H-(CH₂)₆ |

| ~45 - 50 | N-C H₂-COOH |

| ~30 - 35 | Cycloheptyl C H₂ (adjacent to CH-N) |

| ~25 - 30 | Other Cycloheptyl C H₂ |

-

Expertise & Experience: The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position.[2] The methine carbon of the cycloheptyl ring attached to the nitrogen will be significantly downfield compared to the other cycloheptyl carbons. The glycine methylene carbon will also be in the range of 45-50 ppm.[2] The remaining cycloheptyl methylene carbons will have chemical shifts in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 3100 - 2900 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (carboxylic acid) |

| ~1610 | Medium | N-H bend |

| ~1410 | Medium | C-O stretch / O-H bend |

| ~1200 | Medium | C-N stretch |

-

Trustworthiness: The spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][5] Strong C-H stretching bands from the cycloheptyl and glycine methylene groups will appear just below 3000 cm⁻¹.[4] A strong, sharp absorption around 1750 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[3] The N-H bending vibration is expected to appear around 1610 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₁₇NO₂), the expected molecular weight is 171.24 g/mol .[1]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 171

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 126.

-

Cleavage of the bond between the glycine methylene and the nitrogen, resulting in a cycloheptylaminium ion at m/z = 114.

-

Alpha-cleavage with loss of the cycloheptyl ring, leading to a fragment at m/z = 74.

-

Caption: Plausible ESI-MS fragmentation of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Synthesis of this compound

A plausible synthetic route involves the reaction of cycloheptylamine with a haloacetic acid, such as chloroacetic acid, in an aqueous medium.[2]

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging predictive analysis based on structurally similar N-alkylated glycine derivatives, we have outlined the key features in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided experimental protocols offer a robust framework for the synthesis and characterization of this and related compounds. This information is crucial for researchers in ensuring the identity and purity of their synthesized materials, thereby upholding the principles of scientific integrity and reproducibility.

References

-

Gholivand, K., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30123–30136. [Link]

-

Picek, A., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1458. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21197386, this compound. Retrieved January 18, 2026 from [Link].

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21197386, this compound. Retrieved January 18, 2026 from [Link].

-

LibreTexts. (2020). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. NC State University Libraries. [Link]

Sources

- 1. This compound | C9H17NO2 | CID 21197386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of N-cycloheptylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of N-cycloheptylglycine, focusing on its solubility and stability. As a novel compound, understanding these characteristics is paramount for its potential development as a pharmaceutical agent. This document is structured to provide not only theoretical grounding but also practical, field-proven insights into the experimental determination of these essential parameters.

Introduction to this compound: A Physicochemical Profile

This compound, with the systematic IUPAC name 2-(cycloheptylamino)acetic acid, is a non-proteinogenic amino acid derivative.[1] Its structure, characterized by a cycloheptyl ring bonded to the nitrogen atom of a glycine molecule, imparts specific properties that influence its behavior in various environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | PubChem CID: 21197386[1] |

| Molecular Weight | 171.24 g/mol | PubChem CID: 21197386[1] |

| CAS Number | 82017-41-2 | PubChem CID: 21197386[1] |

| Chemical Structure |  | PubChem CID: 21197386[1] |

The presence of both a hydrophobic cycloheptyl group and a hydrophilic amino acid moiety suggests that this compound will exhibit amphiphilic characteristics, influencing its solubility in both aqueous and organic media.

Solubility Profile of this compound

Predicted Solubility Behavior

The this compound molecule possesses both a hydrogen bond donor (the secondary amine and carboxylic acid protons) and hydrogen bond acceptors (the carbonyl and carboxylic acid oxygens), as well as a large nonpolar cycloheptyl group. This duality suggests:

-

Aqueous Solubility: The presence of the ionizable amino and carboxylic acid groups indicates that its aqueous solubility will be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, likely resulting in its lowest aqueous solubility. In acidic or alkaline solutions, the formation of the corresponding salt will significantly enhance its solubility in water.

-

Organic Solubility: The hydrophobic cycloheptyl group will contribute to its solubility in organic solvents. It is anticipated that this compound will be more soluble in polar organic solvents such as methanol, ethanol, and DMSO, and less soluble in nonpolar solvents like hexane. A 2023 study on aliphatic N-substituted glycine derivatives showed that increasing the alkyl chain length generally increases lipophilicity.[2][3][4]

Experimental Determination of Solubility

To rigorously characterize the solubility of this compound, a systematic experimental approach is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile, and dimethyl sulfoxide).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator until equilibrium is reached. This may take 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

Allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

-

Quantification:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

-

Data Analysis:

-

Express the solubility as mg/mL or mol/L.

-

Illustrative Solubility Data from Structurally Related Compounds

While awaiting experimental data for this compound, the following table provides solubility data for glycine in different solvent systems to illustrate the impact of solvent polarity.

Table 2: Solubility of Glycine in Various Solvents at 298.15 K

| Solvent | Solubility (mol/kg) |

| Water | 3.318 |

| Methanol-Water Mixtures | Varies with composition |

| Ethanol-Water Mixtures | Varies with composition |

Note: This data is for glycine and serves as an illustrative example. The presence of the cycloheptyl group in this compound is expected to decrease aqueous solubility and increase solubility in less polar solvents compared to glycine.

Stability Profile of this compound

Ensuring the stability of a drug substance is a regulatory requirement and is crucial for patient safety. Stability studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10][11] These studies also aid in the development and validation of stability-indicating analytical methods.

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation Testing | SGS Denmark [sgs.com]

A Technical Guide to N-cycloheptylglycine as a Building Block for Peptidomimetics

Introduction: The Imperative for Peptide Mimicry

In the landscape of modern drug discovery, peptides represent a class of molecules with exquisite biological specificity and potency. However, their therapeutic application is often hampered by inherent limitations, including susceptibility to proteolytic degradation and poor oral bioavailability.[1] Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides while overcoming these pharmacological hurdles.[2][3] They achieve this by incorporating non-natural structural modifications that retain the essential pharmacophoric elements for biological activity but improve drug-like properties such as metabolic stability.[1]

Among the most successful and versatile classes of peptidomimetics are the N-substituted glycine oligomers, commonly known as peptoids.[4] Peptoids are structural isomers of peptides where the side chain is shifted from the alpha-carbon to the backbone nitrogen atom.[5] This seemingly subtle modification has profound consequences: it eliminates the backbone amide proton, removing a key hydrogen bond donor and rendering the backbone achiral, and it confers remarkable resistance to proteolysis.[4] The synthesis of peptoids is modular and highly efficient, allowing for the introduction of a vast chemical diversity through the use of readily available primary amines as side-chain precursors.[6]

This guide focuses on a specific, yet powerful, building block for peptoid synthesis: N-cycloheptylglycine . The incorporation of its large, lipophilic, and conformationally flexible cycloheptyl moiety offers a strategic tool for modulating the physicochemical and structural properties of peptidomimetics. We will provide an in-depth exploration of the synthesis of this building block, its efficient incorporation into oligomers using solid-phase techniques, and the critical methods for characterizing the final constructs, thereby equipping researchers with the foundational knowledge to leverage this compound in their drug discovery programs.

Part 1: The Building Block: Synthesis and Properties of this compound

The utility of any monomer in a synthetic oligomer begins with its own intrinsic properties and the accessibility of its synthesis. This compound provides a non-polar, bulky side chain that can be used to probe steric requirements in binding pockets and enhance the lipophilicity of a peptidomimetic.

Physicochemical Properties

A summary of the key computed and known properties of this compound is presented below. This data is essential for understanding its behavior in both synthetic and biological contexts.

| Property | Value | Source |

| IUPAC Name | 2-(cycloheptylamino)acetic acid | PubChem[7] |

| CAS Number | 82017-41-2 | PubChem[7] |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[7] |

| Molecular Weight | 171.24 g/mol | PubChem[7] |

| XLogP3 (Predicted) | -0.4 | PubChem[7] |

| Hydrogen Bond Donors | 2 | PubChem[7] |

| Hydrogen Bond Acceptors | 2 | PubChem[7] |

Synthesis of this compound via Reductive Amination

While this compound can be incorporated into peptoids without prior synthesis via the submonomer method (see Part 2), its direct synthesis may be required for other applications or for use in solution-phase chemistries. Reductive amination is a robust and widely used method for preparing N-alkylated amino acids.[8] This one-pot reaction converts a carbonyl group and an amine into a new, more substituted amine, making it a highly efficient C-N bond-forming strategy.[9]

The causality behind choosing this method lies in its efficiency and the use of readily available starting materials: glyoxylic acid and cycloheptylamine. The reaction proceeds through the formation of an intermediate imine, which is then selectively reduced in situ by a hydride reagent.[9] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[10]

Protocol 1: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Glyoxylic acid monohydrate

-

Cycloheptylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol. Add cycloheptylamine (1.1 eq) dropwise while stirring in an ice bath.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The pH should be maintained between 6-7.

-

Reduction: Cool the mixture again in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol and add it slowly to the reaction mixture.

-

Causality Note: Slow addition of the reducing agent at a low temperature is crucial to control the reaction exotherm and prevent side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Redissolve the residue in water and wash with diethyl ether to remove any unreacted cycloheptylamine. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6) to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. The product's identity and purity should be confirmed by NMR and mass spectrometry.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Synthesis

The true power of N-substituted glycines as building blocks is realized through their incorporation into oligomers. The "submonomer" method for solid-phase synthesis is the gold standard for preparing peptoids, as it bypasses the need to pre-synthesize individual N-substituted amino acid monomers.[4][11] This approach is a two-step iterative cycle performed on a solid support, typically a resin.[6]

-

Acylation: The terminal amine on the resin-bound chain is acylated, usually with bromoacetic acid activated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).[12]

-

Displacement: The resulting α-bromoacetamide is a potent electrophile. A primary amine (in this case, cycloheptylamine) is added in excess, which displaces the bromide via an Sₙ2 reaction to form the N-substituted glycine monomer unit.[5][12]

This cycle is repeated to build the peptoid chain. The major advantage is that the chemical diversity of the final product is dictated by the choice of primary amine in the displacement step, providing access to a nearly limitless library of side chains.[4]

Protocol 2: Solid-Phase Synthesis of a Model this compound Peptoid Trimer

This protocol details the manual synthesis of a model trimer (e.g., Ac-Nleu-Ncpg-Ntyr-NH₂) on Rink Amide resin, where 'Ncpg' is this compound.

Materials:

-

Rink Amide MBHA Resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Cycloheptylamine

-

4-tert-butoxyphenethylamine (for Ntyr side chain)

-

Leucine amine (for Nleu side chain)

-

Acetic Anhydride, Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Fritted polypropylene reaction vessel

Procedure:

-

Resin Preparation: Swell Rink Amide resin (~0.1 mmol) in DMF for 30 minutes in the reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x).

-

Self-Validation: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

-

-

First Monomer (N-tyrosine): Acylation: Add a solution of bromoacetic acid (0.6 M in DMF, 10 eq) and DIC (50% in DMF, 10 eq) to the resin. Agitate for 20-30 minutes. Wash with DMF (3x).[12]

-

First Monomer: Displacement: Add a solution of 4-tert-butoxyphenethylamine (1.5 M in DMF, 20 eq) to the resin. Agitate for 1-2 hours. Wash with DMF (5x).

-

Self-Validation: A negative Kaiser test (yellow/clear beads) confirms the completion of the displacement reaction.

-

-

Second Monomer (this compound): Acylation: Repeat step 3.

-

Second Monomer: Displacement: Add a solution of cycloheptylamine (1.5 M in DMF, 20 eq). Agitate for 2-4 hours. Wash with DMF (5x).

-

Causality Note: Bulky amines like cycloheptylamine may require longer reaction times or gentle heating to ensure the reaction goes to completion.[6] Monitor with a Kaiser test.

-

-